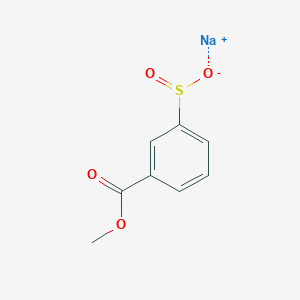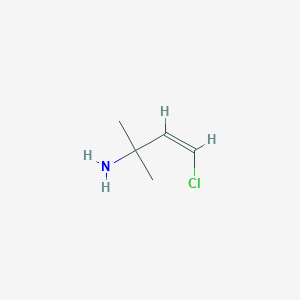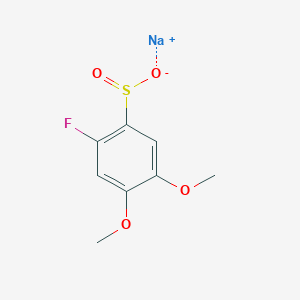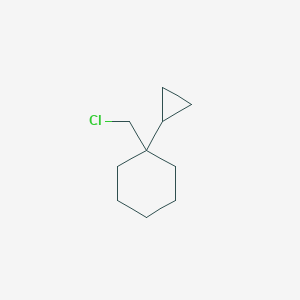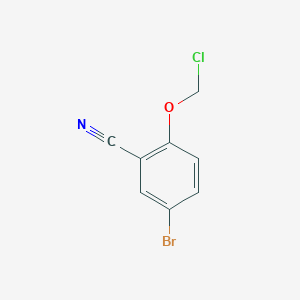
5-Bromo-2-(chloromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chloromethoxy groups. This compound is used primarily in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethoxy)benzonitrile typically involves the bromination of 2-chlorobenzonitrile followed by the introduction of a chloromethoxy group. The process can be summarized in the following steps:
Bromination: 2-chlorobenzonitrile is treated with a bromination reagent to introduce the bromine atom at the 5-position, forming 5-bromo-2-chlorobenzonitrile.
Chloromethoxylation: The 5-bromo-2-chlorobenzonitrile is then reacted with chloromethyl ether under controlled conditions to introduce the chloromethoxy group, resulting in the formation of this compound
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethoxy groups can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloromethoxy group with other nucleophiles.
Catalytic Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents at the bromine position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted benzonitriles, while palladium-catalyzed coupling reactions can produce a variety of aryl-substituted derivatives .
Scientific Research Applications
5-Bromo-2-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzonitrile: This compound has similar substitution patterns but with a fluorine atom instead of a chloromethoxy group.
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a chloromethoxy group.
Uniqueness
5-Bromo-2-(chloromethoxy)benzonitrile is unique due to the presence of both bromine and chloromethoxy groups, which provide distinct reactivity and properties compared to other benzonitrile derivatives. This makes it a valuable intermediate for synthesizing a wide range of complex molecules with specific functionalities .
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-2-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c9-7-1-2-8(12-5-10)6(3-7)4-11/h1-3H,5H2 |
InChI Key |
SFHOMBWBWNLNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


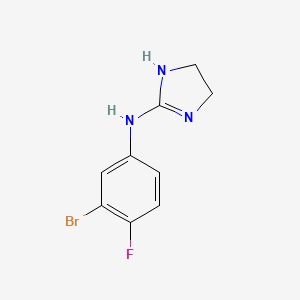
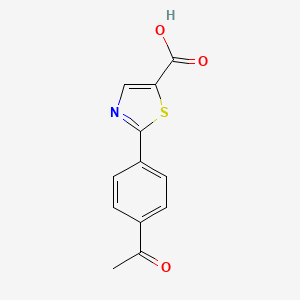
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)

